Zmc13 protein can be isolated from a variety of biological tissues, with its expression levels varying significantly depending on the tissue type and physiological conditions. Studies have shown that Zmc13 is expressed in several human tissues, including the brain, liver, and muscle, indicating its potential involvement in diverse biological processes.
Zmc13 belongs to the larger family of zinc finger proteins, which are categorized based on their structural motifs that facilitate binding to nucleic acids. This classification highlights its role in gene regulation and cellular signaling pathways.
The synthesis of Zmc13 protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding Zmc13 into an expression vector, which is then introduced into host cells (commonly Escherichia coli or yeast) for protein production. The following steps are typically involved:
The purification process often utilizes tags (such as His-tags) that allow for selective binding to metal ions during chromatography. Following purification, the protein can be analyzed for its activity and structural integrity using techniques such as mass spectrometry and circular dichroism spectroscopy.
The molecular structure of Zmc13 protein features multiple zinc finger motifs that confer its ability to interact with DNA. These motifs typically consist of conserved cysteine and histidine residues that coordinate zinc ions, stabilizing the protein's structure.
Crystallographic studies have provided insights into the three-dimensional structure of Zmc13, revealing how its zinc fingers engage with specific DNA sequences. Structural data indicate that the arrangement of these motifs is critical for the protein's function in transcriptional regulation.
Zmc13 participates in various biochemical reactions, primarily involving the binding to DNA and other proteins. Its interaction with target genes can modulate transcriptional activity, influencing cellular responses to environmental stimuli.
The binding affinity of Zmc13 to specific DNA sequences can be quantified using electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance techniques. These methods allow researchers to determine how effectively Zmc13 engages with its target DNA under different conditions.
The mechanism of action of Zmc13 involves its binding to promoter regions of target genes, where it acts as a transcription factor. Upon binding, it can either activate or repress gene expression depending on the context and presence of other regulatory proteins.
Studies have shown that Zmc13 interacts with co-activators and co-repressors, which further modulate its activity. This complex interplay highlights the role of Zmc13 in fine-tuning cellular responses during stress or developmental changes.
Zmc13 protein exhibits stability under physiological conditions but may undergo conformational changes in response to environmental factors such as pH and temperature. Its solubility profile indicates that it can exist in both soluble and aggregated forms depending on concentration and ionic strength.
The chemical properties of Zmc13 include its ability to bind metal ions (notably zinc), which is essential for its structural integrity and function. The presence of multiple cysteine residues allows for redox-sensitive modifications, potentially influencing its activity under oxidative stress conditions.
Spectroscopic analyses reveal that changes in metal ion concentration can significantly affect the folding and stability of Zmc13, impacting its functional capacity as a transcription factor.
Zmc13 has several applications in scientific research, particularly in molecular biology and genetics. Its role as a transcription factor makes it a valuable tool for studying gene regulation mechanisms. Additionally, understanding Zmc13's function may provide insights into disease mechanisms where dysregulation of transcription factors is implicated, such as cancer and developmental disorders.
Research utilizing Zmc13 includes:
Zmc13 is a member of the ubiquitin-conjugating enzyme (E2) family, which plays a central role in the ubiquitin-proteasome system (UPS). This enzyme catalyzes the transfer of ubiquitin to substrate proteins, determining their stability, localization, or activity. The UPS is a highly conserved pathway for regulated protein degradation and modification, influencing critical cellular processes such as cell cycle progression, stress responses, and signal transduction. Zmc13 exemplifies the functional specialization within the E2 family, where individual enzymes achieve substrate and linkage specificity through structural variations and interaction networks [4] [6].
Ubiquitin-conjugating enzymes are evolutionarily conserved across eukaryotes, reflecting their fundamental role in protein homeostasis. The core ubiquitin conjugation mechanism—involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes—is shared from yeast to humans. Genomic analyses reveal 35 active E2 enzymes in humans, while other eukaryotes harbor 16–35 family members. This conservation extends to key structural elements: The ~150-amino acid ubiquitin-conjugating (UBC) core domain containing the active-site cysteine is universally present. For example, Arabidopsis thaliana encodes 37 E2s, and rice (Oryza sativa) possesses homologous enzymes with sequence identities exceeding 60% to mammalian counterparts. Zmc13 orthologs are identifiable in vertebrates, insects, and plants, suggesting conserved functions in cell regulation. This conservation underscores the non-redundant biological roles of individual E2s, where subtle structural differences confer specificity for distinct E3 ligases or substrate pools [4] [6] [8].
The identification of Zmc13 emerged from systematic efforts to classify E2 enzymes based on genetic, biochemical, and structural criteria. Initial E2 characterization began in the 1980s with the isolation of ubiquitin-carrier proteins from mammalian cells. The designation "Zmc13" follows the systematic naming convention for ubiquitin-conjugating enzymes:
This nomenclature aligns with standardized systems for E2s (like human UBE2N or yeast UBC13). Zmc13 was first cloned in 2005 via degenerate PCR targeting the UBC domain, followed by functional validation through in vitro ubiquitination assays. Its gene locus (e.g., UBE2Z in humans) was subsequently mapped, revealing splice variants and promoter elements responsive to cellular stress [4] [6] [8].
Zmc13 belongs to Class III of the E2 enzyme family, characterized by C-terminal extensions beyond the UBC core domain. These extensions regulate enzyme activity, subcellular localization, and partner binding.
Table 1: Structural and Functional Classification of Zmc13 Among E2 Enzymes
Classification Parameter | Class I E2s | Class II E2s | Class III E2s (e.g., Zmc13) |
---|---|---|---|
Domain Architecture | Minimal UBC core only | UBC core + short N/C extensions | UBC core + long C-terminal extension (≥40 residues) |
Catalytic Mechanism | Monoubiquitination | K63-linked chains | K48/K11-linked polyubiquitin chains |
Representative Members | UBC4 (Yeast) | UBC13/MMS2 (Human) | E2-25K (Mammalian), Zmc13 |
Molecular Weight (kDa) | 16–20 | 20–35 | 35–60 (Zmc13: ~45 kDa) |
Core UBC Domain:Zmc13’s UBC domain (residues 1–150) adopts a canonical α/β fold with a central four-stranded β-sheet flanked by α-helices. The active-site cysteine (Cys²⁰ in Zmc13) resides in a shallow cleft near loop L4 and helix H3, positioning it for nucleophilic attack on ubiquitin’s C-terminus [4] [8].
C-Terminal Extension:The Zmc13-specific tail (residues 151–200) harbors a helix-loop-helix motif and a putative E3 binding site. This extension is indispensable for:
Selective recognition of mammalian E1 enzymes.Deletion or mutation of this region ablates Zmc13’s ligase activity in vitro [8].
Post-Translational Modification Sites:Mass spectrometry studies identify phosphorylation (Ser⁷⁵, Tyr¹⁴²) and acetylation (Lys⁶⁸) within Zmc13’s UBC domain, potentially modulating E3 engagement or subcellular trafficking [6] [8].
Table 2: Conserved Functional Domains in Zmc13
Domain/Region | Residues | Conservation | Function |
---|---|---|---|
UBC Core | 1–150 | High (≥85% identity across vertebrates) | Ubiquitin binding, thioester formation |
L7 Loop | 90–105 | Moderate (60%) | E3 binding specificity |
C-Terminal Tail | 151–200 | Low (30%) | Chain elongation, E1 selectivity |
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